c-KIT Inhibition Profile Differentiation
In a head-to-head enzymatic panel of thiazolo[5,4-b]pyridine derivatives against the imatinib-resistant c-KIT V560G/D816V mutant, structural modifications resulted in a >2-fold range of IC50 values (4.77–7.67 µM). The observed sensitivity of c-KIT inhibition to the nature and position of substituents directly supports that a specific 2,4-dichloro configuration will produce a binding interaction landscape distinct from the 2,5-dichloro, 3,4-dichloro, or mono-chloro variants present in the comparator set [1].
| Evidence Dimension | c-KIT V560G/D816V enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; expected to differ based on SAR trend |
| Comparator Or Baseline | Compound 6r (IC50 = 4.77 ± 0.38 µM); Compound 6s (IC50 = 7.67 ± 2.64 µM); Compound 7c (IC50 = 5.07 ± 0.71 µM); Imatinib (IC50 = 37.93 ± 8.68 µM); Sunitinib (IC50 = 3.98 ± 1.18 µM) |
| Quantified Difference | 1.6- to 2.0-fold variation among thiazolo[5,4-b]pyridine congeners |
| Conditions | ADP-Glo kinase assay; recombinant c-KIT V560G/D816V mutant |
Why This Matters
Demonstrates that substituent identity directly controls enzymatic potency, meaning the 2,4-dichloro regioisomer cannot be assumed interchangeable with other dichloro or monochloro analogs.
- [1] Cancers (Basel) 2022, 15(1), 143. Table 3. Enzymatic inhibitory activities of thiazolo[5,4-b]pyridine derivatives against c-KIT V560G/D816V. View Source
